molecular formula C18H16O5 B15183799 4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9S-trans)- CAS No. 56348-71-1

4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9S-trans)-

Cat. No.: B15183799
CAS No.: 56348-71-1
M. Wt: 312.3 g/mol
InChI Key: KRCFGTMAEZJAAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9S-trans)- typically involves multi-step organic reactionsCommon reagents used in these steps include oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired functional groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9S-trans)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9S-trans)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9S-trans)- involves its interaction with specific molecular targets and pathways. The compound’s epoxy and hydroxyl groups allow it to form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

  • 4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9R-trans)-
  • 4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9S-cis)-

Uniqueness

The uniqueness of 4,11-Epoxy-1H-benzo(a)cyclopenta(f)cyclodecen-1-one, 2,3,9,10-tetrahydro-8,9,10-trihydroxy-12-methyl-, (9S-trans)- lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties compared to its similar compounds .

Properties

CAS No.

56348-71-1

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

3,4,5-trihydroxy-11-methyl-18-oxatetracyclo[8.7.1.02,7.013,17]octadeca-1(17),2(7),5,8,10,12-hexaen-14-one

InChI

InChI=1S/C18H16O5/c1-8-6-11-10(3-4-12(11)19)18-15-9(2-5-14(8)23-18)7-13(20)16(21)17(15)22/h2,5-7,16-17,20-22H,3-4H2,1H3

InChI Key

KRCFGTMAEZJAAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C(C(C(=C3)O)O)O)C(=C4CCC(=O)C4=C1)O2

Origin of Product

United States

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